molecular formula C9H11NO3 B13137825 Methyl 4-ethoxynicotinate

Methyl 4-ethoxynicotinate

Cat. No.: B13137825
M. Wt: 181.19 g/mol
InChI Key: JUHTVOBDWJJRNI-UHFFFAOYSA-N
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Description

Methyl 4-ethoxynicotinate is an organic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the 4-position on the pyridine ring is substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethoxynicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: 4-ethoxynicotinic acid or other oxidized derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethoxynicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

Methyl 4-ethoxynicotinate can be compared with other nicotinic acid esters, such as methyl nicotinate and ethyl nicotinate. While all these compounds share a common nicotinic acid backbone, the presence of different ester groups (methoxy, ethoxy) imparts unique chemical and physical properties. For example, methyl nicotinate is known for its vasodilatory effects, while ethyl nicotinate may have different pharmacokinetic properties.

Comparison with Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Methyl 3-pyridinecarboxylate

Each of these compounds has distinct applications and properties, making methyl 4-ethoxynicotinate a unique and valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4-ethoxypyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-8-4-5-10-6-7(8)9(11)12-2/h4-6H,3H2,1-2H3

InChI Key

JUHTVOBDWJJRNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1)C(=O)OC

Origin of Product

United States

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